2-Methyl-4-(methylsulfanylmethyl)-1-nitrobenzene

Description

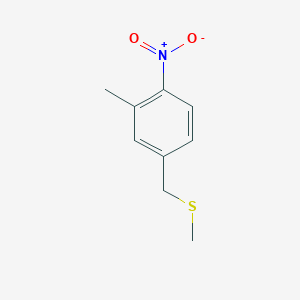

2-Methyl-4-(methylsulfanylmethyl)-1-nitrobenzene is a nitroaromatic compound with a benzene core substituted at positions 1, 2, and 4. Its structure comprises:

- Position 1: A nitro (-NO₂) group, a strong electron-withdrawing moiety.

- Position 2: A methyl (-CH₃) group, which exerts a weak electron-donating inductive effect.

- Position 4: A methylsulfanylmethyl (-CH₂-S-CH₃) group, introducing sulfur-based polarity and moderate steric bulk.

Molecular Formula: C₉H₁₁NO₂S. Molecular Weight: 197.26 g/mol (calculated).

Properties

Molecular Formula |

C9H11NO2S |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

2-methyl-4-(methylsulfanylmethyl)-1-nitrobenzene |

InChI |

InChI=1S/C9H11NO2S/c1-7-5-8(6-13-2)3-4-9(7)10(11)12/h3-5H,6H2,1-2H3 |

InChI Key |

QHHHDODRETWSHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CSC)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(methylsulfanylmethyl)-1-nitrobenzene typically involves the nitration of a suitable precursor. One common method is the nitration of 2-Methyl-4-(methylsulfanylmethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(methylsulfanylmethyl)-1-nitrobenzene can undergo various chemical reactions, including:

Oxidation: The methylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-(methylsulfanylmethyl)-1-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may be studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(methylsulfanylmethyl)-1-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. For example, if the compound is used as an antimicrobial agent, its nitro group may be reduced within microbial cells, leading to the formation of reactive intermediates that can damage cellular components. The methylsulfanylmethyl group may also interact with biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities between 2-Methyl-4-(methylsulfanylmethyl)-1-nitrobenzene and related nitrobenzene derivatives are critical for understanding their comparative reactivity and physicochemical behavior. Below is a detailed comparison with 2-(benzylsulfanyl)-4-methyl-1-nitrobenzene (CAS: 2253632-94-7), a closely related analog from .

Table 1: Structural and Molecular Comparison

Key Differences

Substituent Positioning :

- The target compound places the sulfur-containing group (methylsulfanylmethyl) at position 4 , whereas the analog places a bulkier benzylsulfanyl group at position 2 . This positional swap alters steric hindrance and electronic effects across the aromatic ring.

Steric and Electronic Effects :

- The benzylsulfanyl group in the analog introduces significant steric bulk and increased lipophilicity compared to the target’s methylsulfanylmethyl group. This difference may impact solubility (e.g., lower aqueous solubility for the benzyl-containing compound) and reactivity in substitution reactions.

Reactivity Considerations

- Nitro Group Influence : Both compounds feature a nitro group at position 1, which strongly deactivates the ring toward electrophilic attack. However, the methyl group (electron-donating) in the target compound may slightly counteract this deactivation at adjacent positions.

- Sulfur Functionality : The sulfur atom in both compounds could participate in redox reactions or serve as a leaving group in nucleophilic substitutions, though the benzylsulfanyl group’s stability might differ due to resonance with the benzyl moiety.

Research Findings and Data Limitations

While experimental data for the target compound are sparse, the following inferences are drawn from structural analogs and computational predictions:

- Synthetic Routes : Likely synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution, leveraging the nitro group’s directing effects.

- Analytical Techniques : Characterization methods such as NMR, FT-IR, and mass spectrometry (as described in for sulfonamides) would be applicable for verifying purity and structure.

Table 2: Predicted Physicochemical Properties

| Property | This compound | 2-(Benzylsulfanyl)-4-methyl-1-nitrobenzene |

|---|---|---|

| Boiling Point | ~280–300°C (estimated) | ~320–340°C (estimated) |

| Water Solubility | Low (µg/mL range) | Very low (ng/mL range) |

| LogP | ~2.5 | ~3.8 |

Biological Activity

2-Methyl-4-(methylsulfanylmethyl)-1-nitrobenzene is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound's biological activity, including its interactions with biological macromolecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a nitro group attached to a methyl-substituted benzene ring with a methylthio group. Its molecular formula is C10H13N1O2S1, and it possesses unique properties that may influence its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological macromolecules, which may contribute to its pharmacological effects. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in treating conditions like cancer and inflammatory diseases.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to mitigate oxidative stress in cells.

- Antimicrobial Properties : There is evidence indicating that the compound exhibits antimicrobial activity against specific bacterial strains.

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound. These studies typically focus on cell viability, proliferation assays, and enzyme activity measurements.

| Study | Cell Line | Concentration | Effect Observed |

|---|---|---|---|

| Study A | HeLa | 50 µM | 30% decrease in cell viability |

| Study B | MCF-7 | 25 µM | Inhibition of proliferation by 40% |

| Study C | E. coli | 100 µg/mL | Zone of inhibition: 15 mm |

In Vivo Studies

Limited in vivo studies have been reported, focusing on the compound's efficacy in animal models. These studies are crucial for understanding its therapeutic potential and safety profile.

- Case Study 1 : An animal model of acute inflammation showed a significant reduction in inflammatory markers following treatment with the compound.

- Case Study 2 : In a xenograft model for cancer, administration led to reduced tumor growth compared to control groups.

Toxicity and Safety Profile

Toxicity assessments have indicated that while the compound exhibits promising biological activity, careful evaluation is necessary regarding its safety profile. Preliminary data suggest moderate toxicity at high concentrations, necessitating further investigation into dose-response relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.